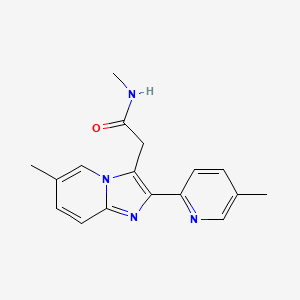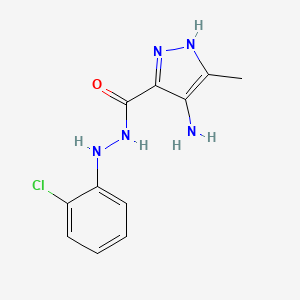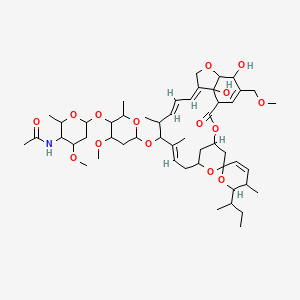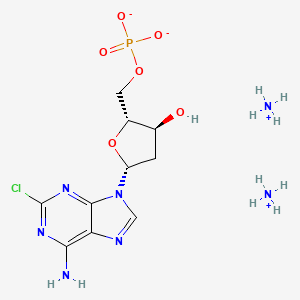
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridine derivatives makes them valuable scaffolds in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-yl alcohols.
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or interfere with the bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrazine Compounds: These compounds share a similar imidazo[1,2-a] scaffold but differ in their specific functional groups and biological activities.
Uniqueness: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
88570-95-0 |
|---|---|
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-methyl-2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C17H18N4O/c1-11-4-6-13(19-9-11)17-14(8-16(22)18-3)21-10-12(2)5-7-15(21)20-17/h4-7,9-10H,8H2,1-3H3,(H,18,22) |
Clave InChI |
FKCPHOGEDWSCHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)




![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

